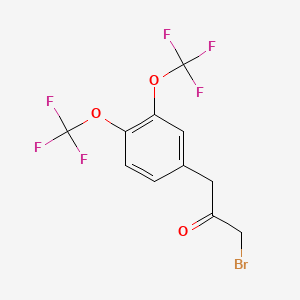
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups on a phenyl ring and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3,4-bis(trifluoromethoxy)benzene followed by a Friedel-Crafts acylation reaction to introduce the propanone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propanone moiety can undergo oxidation to form carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
科学研究应用
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules .
相似化合物的比较
Similar Compounds
3,4-Bis(trifluoromethoxy)benzene: Lacks the bromopropanone moiety but shares the trifluoromethoxy groups.
1-(3,4-Dimethoxyphenyl)-3-bromopropan-2-one: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
Uniqueness
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of both trifluoromethoxy groups and a bromopropanone moiety, which confer distinct chemical properties and reactivity. The trifluoromethoxy groups enhance its stability and lipophilicity, while the bromopropanone moiety provides a reactive site for further chemical modifications .
生物活性
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound noted for its complex structure and potential biological activities. The compound features a bromine atom, a carbonyl group, and two trifluoromethoxy substituents on a phenyl ring, which enhances its reactivity and solubility in various organic solvents. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H7BrF6O3
- Molecular Weight : 381.07 g/mol
- Structural Features : The trifluoromethoxy groups increase lipophilicity, making the compound suitable for interaction with biological targets.
The unique structural characteristics of this compound allow it to interact with various biomolecules. The trifluoromethoxy groups enhance binding affinity to hydrophobic pockets within proteins or enzymes, potentially modulating biological pathways by inhibiting or activating specific molecular targets.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through dose-dependent mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| U-937 | 0.78 | Cell cycle arrest at G1 phase |
| A549 | 1.54 | Modulation of apoptotic pathways |
Studies reveal that the presence of electron-withdrawing groups like trifluoromethoxy is crucial for enhancing biological activity. For instance, compounds similar to this compound have shown IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 1: Cytotoxicity Assessment
In a recent study assessing the cytotoxic effects of various derivatives of brominated propanones, this compound was tested against multiple cancer cell lines including MCF-7 and U-937. The results indicated that this compound demonstrated superior cytotoxicity compared to several reference compounds.
Study 2: Apoptosis Induction
A flow cytometry assay conducted on MCF-7 cells treated with varying concentrations of the compound revealed a significant increase in apoptotic cells. This study highlighted that the compound activates caspase-3/7 pathways leading to programmed cell death .
属性
分子式 |
C11H7BrF6O3 |
|---|---|
分子量 |
381.07 g/mol |
IUPAC 名称 |
1-[3,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI 键 |
INEDFXPWXKNHAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)CBr)OC(F)(F)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















